

Application Notes and Protocols for 3-Fluoro-5-(methoxycarbonyl)benzoic acid

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Compound of Interest

Compound Name: 3-Fluoro-5-(methoxycarbonyl)benzoic acid

Cat. No.: B1343704

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the use of **3-Fluoro-5-(methoxycarbonyl)benzoic acid**, a key building block in modern medicinal chemistry.

Application Notes

3-Fluoro-5-(methoxycarbonyl)benzoic acid (also known as 5-fluoroisophthalic acid monomethyl ester) is a valuable bifunctional organic intermediate widely utilized in the synthesis of complex molecules, particularly for pharmaceutical and agrochemical applications. [1][2] Its structure, featuring a carboxylic acid, a methyl ester, and a fluorine atom on an aromatic ring, offers significant synthetic versatility.

The presence of a fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of target molecules, making it a desirable feature in drug design.[1] The two distinct functional groups—a carboxylic acid and a methyl ester—allow for sequential and selective chemical modifications. The carboxylic acid can be readily converted into amides, esters, or other functional groups, while the methyl ester can be hydrolyzed to the corresponding dicarboxylic acid or converted to other derivatives under different reaction conditions. This dual functionality makes it an essential precursor for creating diverse molecular scaffolds aimed at various biological targets.

Key Applications:

- **Pharmaceutical Synthesis:** Serves as a foundational component for active pharmaceutical ingredients (APIs).[\[1\]](#)
- **Drug Discovery:** Used in the construction of compound libraries for high-throughput screening. The fluorinated phenyl ring is a common motif in kinase inhibitors and other targeted therapies.
- **Specialty Polymers and Agrochemicals:** The electron-withdrawing nature of the fluorine influences reactivity and material properties.[\[1\]](#)

Chemical and Physical Properties

The key properties of **3-Fluoro-5-(methoxycarbonyl)benzoic acid** are summarized below for quick reference.

Property	Value	Reference
CAS Number	660416-36-4	[3]
Molecular Formula	C ₉ H ₇ FO ₄	[3]
Molecular Weight	198.15 g/mol	[3]
Synonym(s)	5-fluoroisophthalic acid monomethyl ester	[3]
Purity	≥95-98% (typical)	[3] [4]
Storage	Room temperature, in a dry place	[1] [5]
Topological Polar Surface Area (TPSA)	63.6 Å ²	[3]
LogP	1.3105	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	3	[3]

Experimental Protocols

The following is a representative protocol for a standard amide bond formation reaction using the carboxylic acid moiety of **3-Fluoro-5-(methoxycarbonyl)benzoic acid**. This procedure employs HATU, a common and efficient peptide coupling reagent known for its high reactivity and low rates of racemization.^[6]

Protocol: HATU-Mediated Amide Coupling with Benzylamine

Objective: To synthesize Methyl 3-(benzylcarbamoyl)-5-fluorobenzoate.

Materials:

- **3-Fluoro-5-(methoxycarbonyl)benzoic acid** (1.0 equiv)
- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equiv)
- Benzylamine (1.1 equiv)
- N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated aqueous sodium chloride (Brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup:

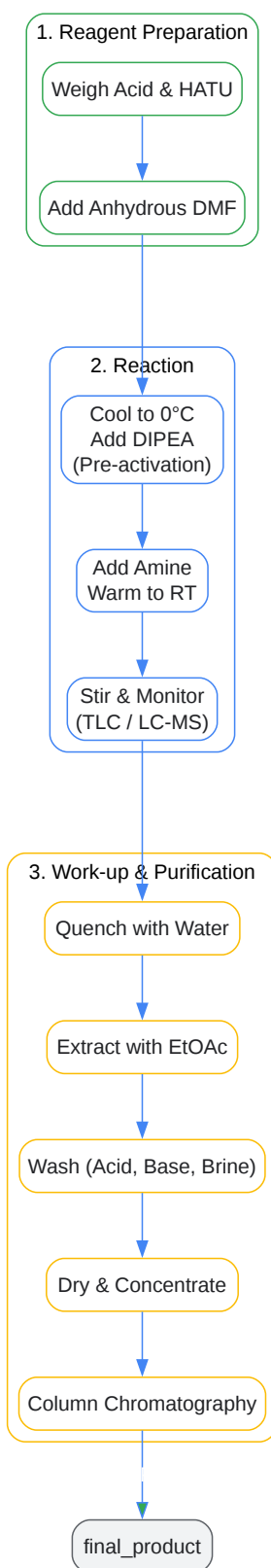
- To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add **3-Fluoro-5-(methoxycarbonyl)benzoic acid** (1.0 equiv).
- Add HATU (1.1 equiv) to the flask.
- Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.2 M).
- Activation:
 - Cool the solution to 0 °C using an ice bath.
 - Add DIPEA (3.0 equiv) dropwise to the stirred solution.
 - Allow the mixture to stir at 0 °C for 20 minutes for pre-activation of the carboxylic acid.^[6]
- Amine Addition:
 - Slowly add benzylamine (1.1 equiv) to the reaction mixture via syringe.
 - Remove the ice bath and allow the reaction to warm to room temperature.
- Reaction Monitoring:
 - Stir the reaction for 2-4 hours.
 - Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
- Work-up:
 - Once the reaction is complete, quench it by adding water.
 - Dilute the mixture with ethyl acetate.
 - Transfer the mixture to a separatory funnel.

- Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and finally with brine (1 x).^[6]
- Dry the organic layer over anhydrous MgSO₄.
- Purification:
 - Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
 - Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

Visualizations

Experimental Workflow

The diagram below illustrates the general workflow for the HATU-mediated amide coupling protocol described.

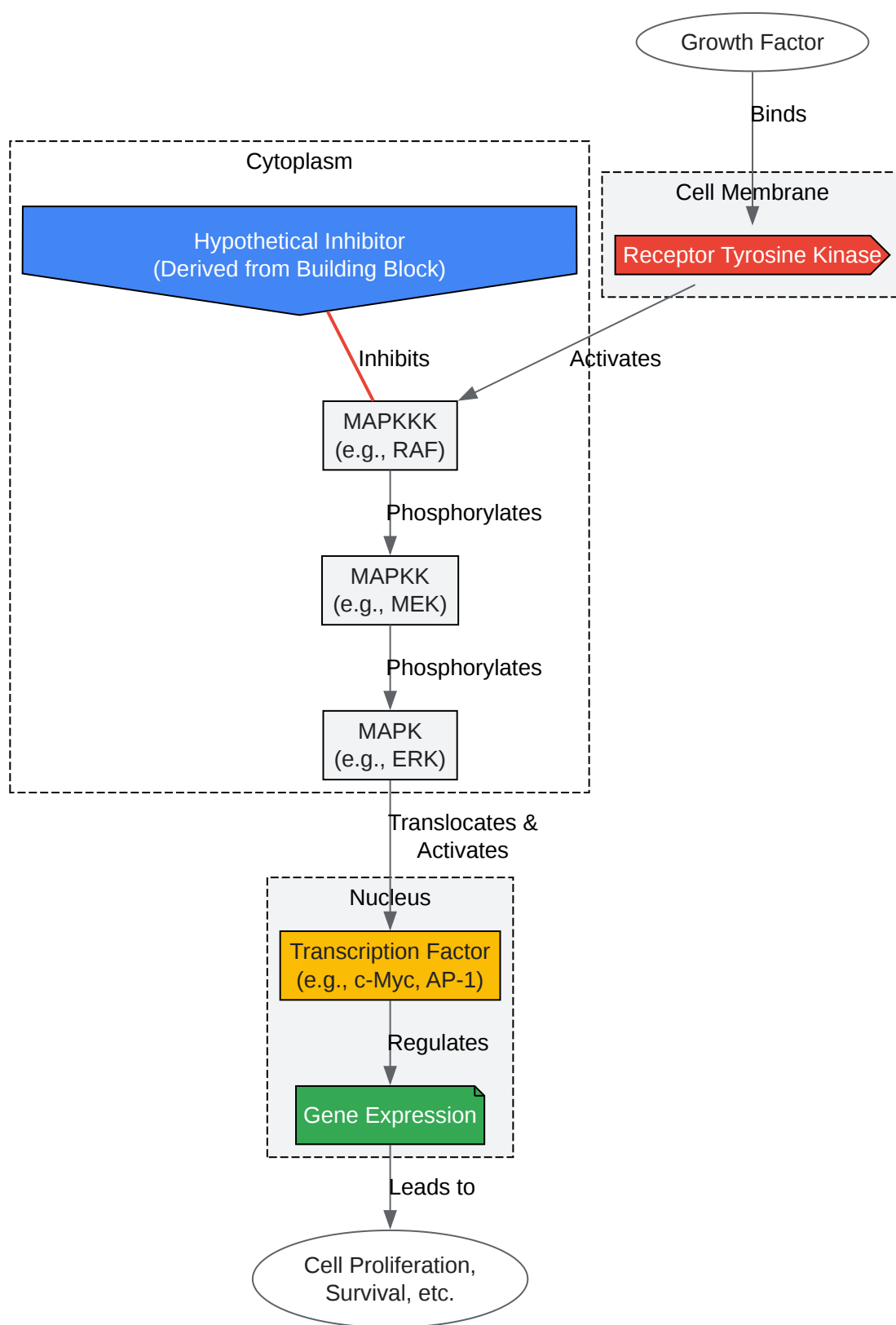


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Caption: Workflow for HATU-mediated amide coupling.

Hypothetical Signaling Pathway

Disclaimer: No specific biological activity or target signaling pathways for **3-Fluoro-5-(methoxycarbonyl)benzoic acid** have been identified in public literature, as it is a synthetic building block. The following diagram is a hypothetical illustration of a generic kinase signaling pathway that a potential drug, synthesized from this building block, might inhibit. This is for representative purposes only.



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Caption: Hypothetical inhibition of a MAPK signaling pathway.

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